Kibdelomycin A -

Kibdelomycin A

Catalog Number: EVT-10952735
CAS Number:
Molecular Formula: C43H58Cl2N4O14
Molecular Weight: 925.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kibdelomycin A is a potent antibiotic compound classified as a bacterial type II topoisomerase inhibitor. It was first isolated in 2011 and has garnered attention due to its structural similarities to other antibiotics, particularly amycolamicin. Kibdelomycin A exhibits significant antibacterial activity, making it a candidate for further research in the development of new antimicrobial therapies.

Source

Kibdelomycin A is derived from the actinomycete Kibdelosporangium aridum, a bacterium known for producing various bioactive compounds. The discovery of kibdelomycin A was facilitated through chemical-genetic profiling techniques, which allowed researchers to identify its mechanism of action and potential therapeutic applications in treating bacterial infections, particularly those caused by resistant strains of bacteria such as Staphylococcus aureus .

Classification

Kibdelomycin A is classified under the category of natural products and specifically as an antibiotic. It belongs to the group of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription .

Synthesis Analysis

Methods

The total synthesis of kibdelomycin A has been achieved through several convergent synthetic routes. Notably, recent studies have reported methods that utilize inexpensive starting materials such as D-mannose and L-rhamnose. These sugars undergo various transformations to yield key intermediates, including an N-acylated amycolose derivative .

Technical Details

Molecular Structure Analysis

Structure

Kibdelomycin A has a complex molecular structure characterized by a unique decalin core and multiple stereocenters. Its molecular formula is C₁₉H₃₅N₃O₇, and it features an unusual sugar moiety known as amycolose, which contributes to its biological activity.

Data

Crystallographic studies have provided detailed insights into its three-dimensional structure, confirming its stereochemical configuration. The compound's structural assignment has been validated through X-ray crystallography, which revealed its binding mode with target enzymes .

Chemical Reactions Analysis

Reactions

Kibdelomycin A participates in various chemical reactions typical of complex natural products. Key reactions include glycosylation steps that form the N-glycosidic linkages essential for its biological function. Additionally, modifications to the sugar components can significantly influence its antibacterial potency.

Technical Details

For instance, the synthesis involves oxidation-reduction sequences that help in setting stereocenters accurately during the construction of intermediates. Moreover, Dieckmann cyclization has been employed to finalize certain structural features of kibdelomycin A .

Mechanism of Action

Process

Kibdelomycin A exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication and transcription processes.

Data

Inhibition studies have shown that kibdelomycin A binds effectively to the active sites of these enzymes, preventing them from performing their essential functions. This leads to the accumulation of DNA breaks and ultimately results in bacterial cell death .

Physical and Chemical Properties Analysis

Physical Properties

Kibdelomycin A is typically characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its melting point and specific optical rotation are important parameters for characterization.

Chemical Properties

The compound displays notable UV absorbance characteristics with maxima at approximately 248 nm and 276 nm, which are useful for analytical purposes . Additionally, it is sensitive to changes in pH and can undergo hydrolysis under certain conditions.

Applications

Scientific Uses

Kibdelomycin A holds potential applications in medicinal chemistry as a scaffold for developing new antibiotics targeting resistant bacterial strains. Its structural features allow for modifications that could enhance its efficacy or broaden its spectrum of activity against various pathogens.

Research continues into the structure-activity relationships (SAR) associated with kibdelomycin A derivatives, aiming to optimize their pharmacological properties while minimizing resistance development .

Discovery and Isolation of Kibdelomycin A

Natural Product Screening Strategies for Novel Antibiotics

The discovery of kibdelomycin A emerged from advanced natural product screening methodologies designed to overcome antibiotic resistance. Traditional approaches faced limitations in rediscovering known compounds, prompting innovations like antisense RNA-based sensitization. These strategies exploit bacterial gene knockdown to create hypersensitive strains, enabling detection of even weakly bioactive compounds. Staphylococcus aureus Fitness Test (SaFT) exemplifies this paradigm, utilizing antisense RNA to downregulate essential gene targets. This renders bacterial cells more susceptible to inhibitors, amplifying the activity of compounds that might escape conventional assays [2] [5].

Role of Staphylococcus aureus Fitness Test (SaFT) in Antibiotic Discovery

SaFT was pivotal in identifying kibdelomycin A. This system employs genetically engineered Staphylococcus aureus strains with reduced expression of essential genes (e.g., DNA gyrase subunits). When applied to environmental actinomycete extracts, SaFT detected kibdelomycin A through its potent inhibition of DNA gyrase and topoisomerase IV—validated targets absent in mammalian cells. The assay’s sensitivity revealed kibdelomycin A at concentrations as low as 9 nM (half-maximal inhibitory concentration against Staphylococcus aureus gyrase supercoiling activity). This approach minimized rediscovery risks by filtering out compounds active only against non-essential pathways or known resistance mechanisms [1] [5].

Table 1: Key Antibacterial Parameters of Kibdelomycin A

ParameterValueTest Organism
Gyrase B ATPase Inhibition (IC₅₀)9 nMEscherichia coli
Topoisomerase IV ATPase Inhibition (IC₅₀)6,400 nMEscherichia coli
Gyrase Supercoiling Inhibition (IC₅₀)400 nMStaphylococcus aureus
Topoisomerase IV Catenation Inhibition (IC₅₀)5,000 nMStaphylococcus aureus

Data derived from enzymatic assays demonstrating target specificity [5].

Phylogenetic Characterization of the Producing Organism Kibdelosporangium sp.

Kibdelomycin A was isolated from Kibdelosporangium sp. strain MJ126-NF4, a soil-dwelling actinomycete. Members of this genus exhibit complex life cycles: aerial hyphae differentiate into sporangia bearing rod-shaped spores, while substrate mycelia produce secondary metabolites. Phylogenetic analysis of the kibdelomycin A-producing strain involved 16S rRNA gene sequencing, placing it within the Kibdelosporangium clade. Comparative genomics revealed >96.5% sequence similarity to validated species like Kibdelosporangium philippinense but distinct digital DNA-DNA hybridization values (<35%), supporting its taxonomic uniqueness [4] [7] [10]. Chemotaxonomic traits further confirmed classification:

  • Cell Wall: meso-Diaminopimelic acid
  • Sugars: Arabinose, galactose, glucose, ribose
  • Menaquinones: Predominantly MK-9(H₄)
  • Fatty Acids: Iso-C₁₆:₀, C₁₇:₁ ω6c, iso-C₁₆:₁ HThese features align with established Kibdelosporangium markers but distinguish producer strains from phylogenetically related genera like Streptomyces [4] [7].

Table 2: Comparative Phylogeny of Kibdelomycin-Producing Strains

Species16S rRNA Similarity (%)Isolation SourceGenomic G+C Content (mol%)
Kibdelosporangium philippinense96.5Philippine soil68.1
Kibdelosporangium lantanae95.8Lantana camara rhizosphere67.3
Kibdelosporangium kanagawaense95.2Plant root68.0
Kibdelosporangium sp. MJ126-NF4 (kibdelomycin A producer)N/AUndisclosed soil~68.0 (estimated)

Phylogenetic distances based on 16S rRNA gene sequences [4] [7] [10].

Differentiation from Congeners: Kibdelomycin vs. Kibdelomycin A

Kibdelomycin A was co-isolated with kibdelomycin during bioassay-guided fractionation. Structural elucidation via nuclear magnetic resonance and mass spectrometry revealed key differences:

  • Kibdelomycin: Features a tetronic acid moiety linked to a decalin core via an amide bond.
  • Kibdelomycin A: Contains a tetramic acid unit instead of tetronic acid, altering electronic properties and hydrogen-bonding capacity [5] [1].

Table 3: Structural and Bioactivity Comparison of Kibdelomycin Congeners

FeatureKibdelomycinKibdelomycin A
Core Acid UnitTetronic acidTetramic acid
Gyrase B Inhibition (IC₅₀)11 nM (Escherichia coli)9 nM (Escherichia coli)
Topoisomerase IV Inhibition (IC₅₀)900 nM (Escherichia coli)6,400 nM (Escherichia coli)
Anti-Staphylococcus aureus Activity (MIC)0.25 μg/mL>4-fold reduced activity
Binding ModeDual-arm U-shaped binding to GyrB/ParE ATP sitesPresumed similar but with altered affinity

Structural variations correlate with target selectivity shifts [1] [5].

Bioactivity profiling highlighted functional consequences of this modification. Kibdelomycin A exhibited enhanced inhibition of Escherichia coli gyrase B ATPase activity (half-maximal inhibitory concentration = 9 nM) but weaker activity against topoisomerase IV (half-maximal inhibitory concentration = 6,400 nM) compared to kibdelomycin. Whole-cell assays confirmed kibdelomycin A’s reduced potency against Staphylococcus aureus (minimum inhibitory concentration >1 μg/mL), suggesting tetramic acid compromises bacterial penetration or retention. Both compounds share a unique "U-shaped" binding conformation in gyrase co-crystal structures, occupying ATP-binding sites and adjacent hydrophobic pockets. However, kibdelomycin A’s tetramic acid may perturb interactions with residues like Arg⁷⁶ (in Staphylococcus aureus GyrB), explaining its divergent efficacy [1] [5] [12].

Properties

Product Name

Kibdelomycin A

IUPAC Name

[(2S,3S,4S,5S,6R)-2-[(3Z,5S)-3-[[(2S,4aR,5R,8aS)-5-[(2R,4R,5R,6R)-4-[(1S)-1-[(3,4-dichloro-1H-pyrrole-2-carbonyl)amino]ethyl]-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyl-8-methylidene-2,4a,5,6,7,8a-hexahydro-1H-naphthalen-1-yl]-hydroxymethylidene]-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl]-5-carbamoyloxy-3-methoxy-6-methyloxan-4-yl] acetate

Molecular Formula

C43H58Cl2N4O14

Molecular Weight

925.8 g/mol

InChI

InChI=1S/C43H58Cl2N4O14/c1-16(2)32-34(52)29(40(55)49(32)41-37(58-9)36(61-22(8)50)35(19(5)60-41)63-42(46)56)33(51)28-18(4)10-12-23-25(13-11-17(3)27(23)28)62-26-14-43(57,38(53)20(6)59-26)21(7)48-39(54)31-30(45)24(44)15-47-31/h10,12,15-16,18-21,23,25-28,32,35-38,41,47,51,53,57H,3,11,13-14H2,1-2,4-9H3,(H2,46,56)(H,48,54)/b33-29-/t18-,19+,20+,21-,23-,25+,26-,27-,28?,32-,35-,36-,37-,38+,41-,43+/m0/s1

InChI Key

ZPMXCTSMZFCELU-DEIVJSAASA-N

Canonical SMILES

CC1C=CC2C(CCC(=C)C2C1C(=C3C(=O)C(N(C3=O)C4C(C(C(C(O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)O)OC5CC(C(C(O5)C)O)(C(C)NC(=O)C6=C(C(=CN6)Cl)Cl)O

Isomeric SMILES

C[C@H]1C=C[C@H]2[C@@H](CCC(=C)[C@@H]2C1/C(=C/3\C(=O)[C@@H](N(C3=O)[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)/O)O[C@H]5C[C@]([C@@H]([C@H](O5)C)O)([C@H](C)NC(=O)C6=C(C(=CN6)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.